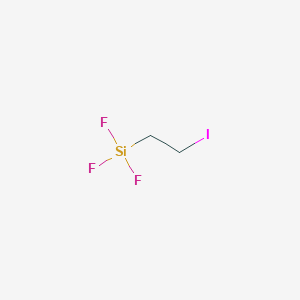![molecular formula C13H14F3NO B14508862 N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 64380-28-5](/img/structure/B14508862.png)
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde and isopropylamine.
Formation of Intermediate: The aldehyde group of 3-(trifluoromethyl)benzaldehyde is first converted to an intermediate compound through a condensation reaction with isopropylamine.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with a suitable reagent, such as prop-2-enoyl chloride, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Researchers may evaluate its efficacy and safety as a drug candidate for treating various diseases.
Industry
In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique properties make it valuable for developing new materials with specific functions.
Wirkmechanismus
The mechanism of action of N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Propan-2-yl)-3-phenylprop-2-enamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(Propan-2-yl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with the trifluoromethyl group in a different position, potentially leading to variations in reactivity and activity.
Uniqueness
N-(Propan-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring. This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
64380-28-5 |
|---|---|
Molekularformel |
C13H14F3NO |
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
N-propan-2-yl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C13H14F3NO/c1-9(2)17-12(18)7-6-10-4-3-5-11(8-10)13(14,15)16/h3-9H,1-2H3,(H,17,18) |
InChI-Schlüssel |
CGAMWTJOYCHRLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C=CC1=CC(=CC=C1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



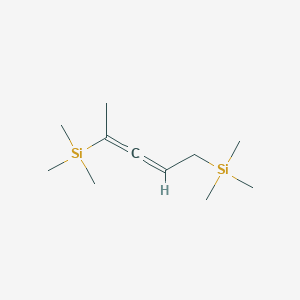
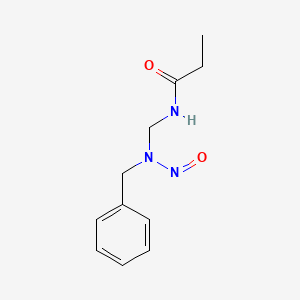
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
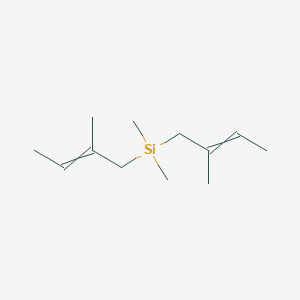
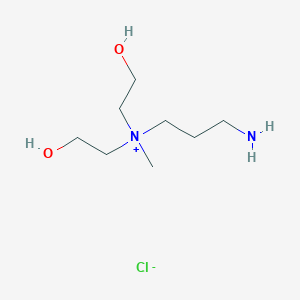
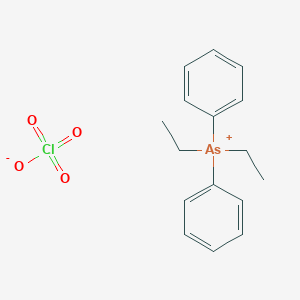


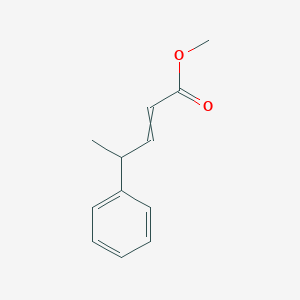
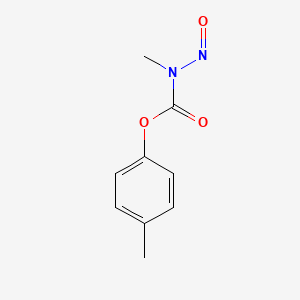
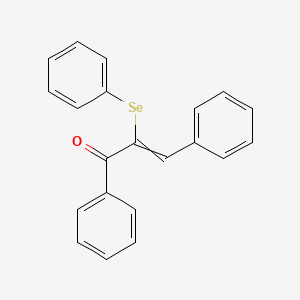
![N,N,5-Trimethyl[1,1'-biphenyl]-2-amine](/img/structure/B14508851.png)
